3-Bromo-2-chloro-5-nitrobenzaldehyde
Description
3-Bromo-2-chloro-5-nitrobenzaldehyde is a halogenated aromatic aldehyde with the molecular formula C₇H₃BrClNO₃ and a molecular weight of ~264.47 g/mol. Its structure features a benzaldehyde core substituted with bromine at position 3, chlorine at position 2, and a nitro group at position 5 (Figure 1). The electron-withdrawing nature of these substituents significantly influences its reactivity, making it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science .
Properties
IUPAC Name |
3-bromo-2-chloro-5-nitrobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNO3/c8-6-2-5(10(12)13)1-4(3-11)7(6)9/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTROFDTWYKZEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)Cl)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-2-chloro-5-nitrobenzaldehyde can be synthesized through a multi-step process involving the bromination, chlorination, and nitration of benzaldehyde. The typical synthetic route involves:
Bromination: Benzaldehyde is first brominated using bromine in an appropriate solvent.
Chlorination: The brominated product is then chlorinated using a chlorinating agent such as thionyl chloride.
Nitration: Finally, the chlorinated product undergoes nitration using nitric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-chloro-5-nitrobenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine, chlorine, and nitro).
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Condensation Reactions: It can undergo condensation reactions with amines to form Schiff bases.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Condensation: Primary amines in the presence of an acid catalyst.
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Schiff Bases: Condensation with amines forms Schiff bases, which are useful intermediates in organic synthesis.
Scientific Research Applications
3-Bromo-2-chloro-5-nitrobenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 3-Bromo-2-chloro-5-nitrobenzaldehyde is primarily based on its ability to undergo electrophilic aromatic substitution reactions. The electron-withdrawing groups (bromine, chlorine, and nitro) make the aromatic ring more susceptible to nucleophilic attack, facilitating various chemical transformations .
Comparison with Similar Compounds
Table 1: Comparative Data for Halogenated Nitrobenzaldehydes
Key Structural and Reactivity Differences
Electrophilicity : The presence of chlorine at position 2 in this compound enhances electrophilicity at the aldehyde group compared to hydroxyl-containing analogs (e.g., 3-bromo-2-hydroxy-5-nitrobenzaldehyde). This makes it more reactive toward nucleophiles like amines or hydrazines .
Hydrogen Bonding : Hydroxyl-containing analogs (e.g., 3-bromo-2-hydroxy-5-nitrobenzaldehyde) exhibit stronger intermolecular hydrogen bonding, influencing crystallinity and solubility, whereas the chloro-substituted variant may display higher lipophilicity .
Research Findings and Challenges
- Structural Analysis : Single-crystal X-ray diffraction (performed using SHELX programs) on analogs like 3-bromo-5-nitrosalicylaldehyde reveals planar aromatic rings and intermolecular halogen bonding, which could guide predictions for the target compound’s crystal packing .
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